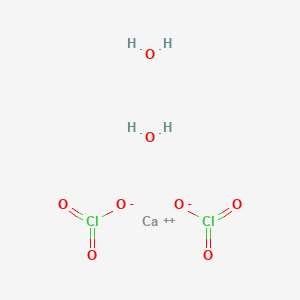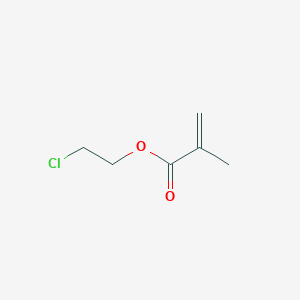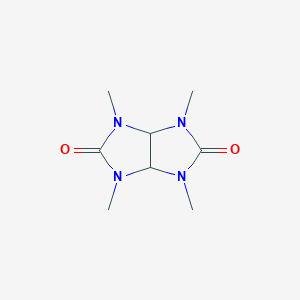
Calcium chlorate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium chlorate dihydrate is a white crystalline substance with the chemical formula Ca(ClO3)2·2H2O. It is a strong oxidizing agent and is commonly used in the laboratory for the synthesis of other chemicals. Calcium chlorate dihydrate has several scientific research applications, including in the field of agriculture, environmental science, and material science.
Mécanisme D'action
Calcium chlorate dihydrate is a strong oxidizing agent and works by releasing oxygen when it comes into contact with organic matter. This process results in the breakdown of the organic matter and the release of energy. The mechanism of action of calcium chlorate dihydrate is similar to that of other oxidizing agents, such as hydrogen peroxide.
Effets Biochimiques Et Physiologiques
There is limited research available on the biochemical and physiological effects of calcium chlorate dihydrate. However, it is known to be toxic and can cause severe skin and eye irritation. Ingestion of calcium chlorate dihydrate can lead to gastrointestinal distress and respiratory issues.
Avantages Et Limitations Des Expériences En Laboratoire
Calcium chlorate dihydrate has several advantages for use in laboratory experiments. It is a strong oxidizing agent and can be used to synthesize other chemicals. It is also relatively inexpensive and widely available. However, it is highly reactive and must be handled with care. It can also be dangerous if not stored properly.
Orientations Futures
There are several future directions for research on calcium chlorate dihydrate. One area of research could focus on the development of safer and more efficient synthesis methods. Another area of research could focus on the potential use of calcium chlorate dihydrate in the field of medicine. Additionally, research could be conducted on the environmental impact of calcium chlorate dihydrate and its potential use as a sustainable alternative to other chemicals.
Méthodes De Synthèse
Calcium chlorate dihydrate can be synthesized by reacting calcium hydroxide with chloric acid. The reaction produces calcium chlorate dihydrate and water as byproducts. The reaction is exothermic and must be carried out under controlled conditions to avoid a potential explosion.
Applications De Recherche Scientifique
Calcium chlorate dihydrate has several scientific research applications. It is commonly used in the agricultural industry to control the growth of weeds and unwanted plants. It is also used in the environmental science field to treat wastewater and remove impurities from water sources. Calcium chlorate dihydrate is also used in material science to synthesize other chemicals and as a bleaching agent in the paper industry.
Propriétés
Numéro CAS |
10035-05-9 |
|---|---|
Nom du produit |
Calcium chlorate dihydrate |
Formule moléculaire |
CaCl2H4O8 |
Poids moléculaire |
243.01 g/mol |
Nom IUPAC |
calcium;dichlorate;dihydrate |
InChI |
InChI=1S/Ca.2ClHO3.2H2O/c;2*2-1(3)4;;/h;2*(H,2,3,4);2*1H2/q+2;;;;/p-2 |
Clé InChI |
OSILKTNFXJYZTB-UHFFFAOYSA-L |
SMILES |
O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ca+2] |
SMILES canonique |
O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ca+2] |
Autres numéros CAS |
10035-05-9 |
Numéros CAS associés |
10137-74-3 (Parent) |
Synonymes |
Ca(ClO3)2.2H2O calcium chlorate calcium chlorate dihydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















